molecular formula C11H21NO2 B1403356 (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 1593449-77-4

(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No. B1403356
CAS RN: 1593449-77-4
M. Wt: 199.29 g/mol
InChI Key: ULBZZICEAOVEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS No. 1593449-77-4 . It’s available for purchase online for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Analgesic Activity

Studies have revealed that derivatives of cyclohexane carboxylates, such as those synthesized from methyl-1-bromocyclohexane carboxylates, show notable analgesic activity and low toxicity. These findings highlight the potential of cyclohexane carboxylates in pain management therapies (Kirillov et al., 2012).

Structural Analysis in Chemistry

Research on cyclohexane derivatives, including their crystal structures and conformations, provides valuable insights into the molecular architecture of these compounds. For instance, the study of dehydroabietic acid revealed distinct molecular conformations, contributing to our understanding of cyclohexane ring systems (Rao et al., 2009).

Enantioselective Synthesis

The synthesis and structural resolution of enantiomers of cyclohexane derivatives, such as the brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid, illustrate the importance of cyclohexane derivatives in enantioselective synthesis, which is crucial in developing specific pharmaceutical agents (Smith et al., 2012).

Catalytic Applications

Cyclohexane derivatives have been utilized in catalytic applications, as demonstrated by studies on the hydrocarboxylation of cyclohexane to carboxylic acid. These findings are significant in the field of green chemistry and sustainable industrial processes (Paul et al., 2016).

properties

IUPAC Name

4-(propylaminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBZZICEAOVEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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